molecular formula C20H23NO2 B4917490 (2-methyl-2,3-dihydro-1H-indol-1-yl)[4-(2-methylpropoxy)phenyl]methanone

(2-methyl-2,3-dihydro-1H-indol-1-yl)[4-(2-methylpropoxy)phenyl]methanone

Cat. No.: B4917490
M. Wt: 309.4 g/mol
InChI Key: HQOKLNSAGKMNMX-UHFFFAOYSA-N
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Description

(2-methyl-2,3-dihydro-1H-indol-1-yl)[4-(2-methylpropoxy)phenyl]methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a phenylmethanone group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-2,3-dihydro-1H-indol-1-yl)[4-(2-methylpropoxy)phenyl]methanone typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-methyl-2,3-dihydro-1H-indol-1-yl)[4-(2-methylpropoxy)phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, (2-methyl-2,3-dihydro-1H-indol-1-yl)[4-(2-methylpropoxy)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

Biologically, indole derivatives have shown potential in various applications, including antiviral, anti-inflammatory, and anticancer activities. This compound may be studied for its interactions with biological targets and its potential therapeutic effects .

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Research may focus on its efficacy in treating specific diseases or conditions, as well as its safety and pharmacokinetic profile .

Industry

Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it a valuable component in various formulations .

Mechanism of Action

The mechanism of action of (2-methyl-2,3-dihydro-1H-indol-1-yl)[4-(2-methylpropoxy)phenyl]methanone involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved . Further research is needed to elucidate the exact mechanisms and pathways through which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-methyl-2,3-dihydro-1H-indol-1-yl)[4-(2-methylpropoxy)phenyl]methanone apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development .

Properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-[4-(2-methylpropoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-14(2)13-23-18-10-8-16(9-11-18)20(22)21-15(3)12-17-6-4-5-7-19(17)21/h4-11,14-15H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOKLNSAGKMNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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